molecular formula C18H18N2O4 B2955729 1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea CAS No. 2034438-08-7

1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea

Cat. No.: B2955729
CAS No.: 2034438-08-7
M. Wt: 326.352
InChI Key: LAWWHQAMNKECGT-UHFFFAOYSA-N
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Description

1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea is a complex organic compound that features a unique combination of bifuran and phenoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea typically involves the reaction of 2,2’-bifuran and 2-phenoxyethylamine with an appropriate isocyanate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bifuran oxides, while reduction may produce bifuran alcohols.

Scientific Research Applications

1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea can be compared with other similar compounds, such as:

Uniqueness: The unique combination of bifuran and phenoxyethyl groups in 1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea distinguishes it from other compounds. This structural uniqueness contributes to its diverse range of applications and potential as a versatile research tool.

Properties

IUPAC Name

1-[[5-(furan-2-yl)furan-2-yl]methyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-18(19-10-12-22-14-5-2-1-3-6-14)20-13-15-8-9-17(24-15)16-7-4-11-23-16/h1-9,11H,10,12-13H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWWHQAMNKECGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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